3-(Thiazol-2-yl)propanenitrile
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Overview
Description
3-(Thiazol-2-yl)propanenitrile is an organic compound featuring a thiazole ring attached to a propanenitrile group Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thiourea, followed by subsequent reactions to introduce the nitrile group. The reaction conditions often involve heating in the presence of a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typical reducing conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiazoles.
Scientific Research Applications
3-(Thiazol-2-yl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of thiazole derivatives.
Medicine: Explored for its potential in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other materials requiring specific chemical properties.
Mechanism of Action
The biological activity of 3-(Thiazol-2-yl)propanenitrile is primarily due to its interaction with cellular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiazol-2-yl)acetonitrile
- 3-(Thiazol-4-yl)propanenitrile
- 2-(Thiazol-5-yl)propanenitrile
Uniqueness
3-(Thiazol-2-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other thiazole derivatives, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFZXLFQMGLRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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